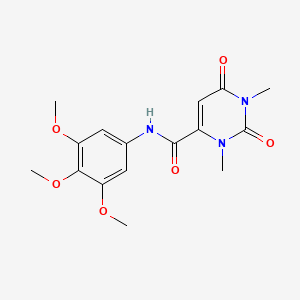![molecular formula C25H21N3OS B11479738 2-Methyl-4-(4-methylthiophenyl)(1,4,5-trihydropyrimidino[1,2-a]benzimidazol-3-yl) phenyl ketone](/img/structure/B11479738.png)
2-Methyl-4-(4-methylthiophenyl)(1,4,5-trihydropyrimidino[1,2-a]benzimidazol-3-yl) phenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(4-methylthiophenyl)(1,4,5-trihydropyrimidino[1,2-a]benzimidazol-3-yl) phenyl ketone is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methylthiophenyl)(1,4,5-trihydropyrimidino[1,2-a]benzimidazol-3-yl) phenyl ketone typically involves multi-step organic reactions. The process begins with the preparation of the core benzimidazole structure, followed by the introduction of the pyrimidine ring and the phenyl ketone group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-methylthiophenyl)(1,4,5-trihydropyrimidino[1,2-a]benzimidazol-3-yl) phenyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Methyl-4-(4-methylthiophenyl)(1,4,5-trihydropyrimidino[1,2-a]benzimidazol-3-yl) phenyl ketone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy and safety in treating various conditions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-methylthiophenyl)(1,4,5-trihydropyrimidino[1,2-a]benzimidazol-3-yl) phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4’-(methylthio)-2-morpholinopropiophenone: This compound shares some structural similarities and may exhibit similar chemical reactivity.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl methylthio phenoxy acetic acid: Another compound with a related structure, used in different applications.
Uniqueness
2-Methyl-4-(4-methylthiophenyl)(1,4,5-trihydropyrimidino[1,2-a]benzimidazol-3-yl) phenyl ketone is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications where other compounds may not be suitable.
Properties
Molecular Formula |
C25H21N3OS |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
[2-methyl-4-(4-methylsulfanylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C25H21N3OS/c1-16-22(24(29)18-8-4-3-5-9-18)23(17-12-14-19(30-2)15-13-17)28-21-11-7-6-10-20(21)27-25(28)26-16/h3-15,23H,1-2H3,(H,26,27) |
InChI Key |
SSOAOYZQFXZWFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)SC)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]butanamide](/img/structure/B11479660.png)
![N-[1-(2-chlorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclohexanecarboxamide](/img/structure/B11479663.png)
![4-{[5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-3-isoxazolyl]methyl}morpholine](/img/structure/B11479669.png)
![3,3,11-trimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11479674.png)

![3-(5-bromofuran-2-yl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11479685.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11479688.png)
![1-{[(4-Benzylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11479693.png)
![3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B11479700.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[3-(1,3-dioxan-2-yl)phenyl]acetamide](/img/structure/B11479706.png)
![[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetic acid](/img/structure/B11479713.png)
![5-(2-fluorophenyl)-6-(4-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11479720.png)
![5-{(E)-[2-(4-amino-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-7-methoxy-1,3-benzoxathiol-2-one](/img/structure/B11479723.png)
![2-methoxyethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11479726.png)
